
(1S,2S)-2-(dibutylamino)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-(dibutylamino)cyclohexan-1-ol is an organic compound with a cyclohexane ring substituted with a dibutylamino group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(dibutylamino)cyclohexan-1-ol typically involves the reaction of cyclohexanone with dibutylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous flow systems: To ensure consistent production and quality control.
Purification steps: Such as distillation or crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-2-(dibutylamino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The dibutylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
Oxidation products: Cyclohexanone derivatives.
Reduction products: Various amine derivatives.
Substitution products: Compounds with different functional groups replacing the dibutylamino group.
Aplicaciones Científicas De Investigación
(1S,2S)-2-(dibutylamino)cyclohexan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of (1S,2S)-2-(dibutylamino)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzyme activity.
Modulating receptor activity: Affecting signal transduction pathways.
Altering cellular processes: Influencing cell growth, differentiation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: A simple alcohol with a cyclohexane ring.
Cyclohexanone: A ketone derivative of cyclohexane.
Dibutylamine: An amine with two butyl groups.
Uniqueness
(1S,2S)-2-(dibutylamino)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both a dibutylamino group and a hydroxyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Propiedades
Fórmula molecular |
C14H29NO |
|---|---|
Peso molecular |
227.39 g/mol |
Nombre IUPAC |
(1S,2S)-2-(dibutylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C14H29NO/c1-3-5-11-15(12-6-4-2)13-9-7-8-10-14(13)16/h13-14,16H,3-12H2,1-2H3/t13-,14-/m0/s1 |
Clave InChI |
DULGETQCDIMMED-KBPBESRZSA-N |
SMILES isomérico |
CCCCN(CCCC)[C@H]1CCCC[C@@H]1O |
SMILES canónico |
CCCCN(CCCC)C1CCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


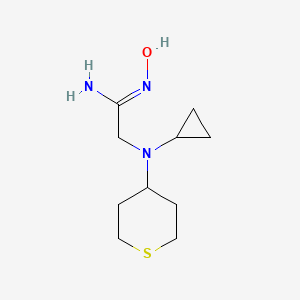
![3-[(1-Adamantylsulfanyl)methyl]-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355049.png)
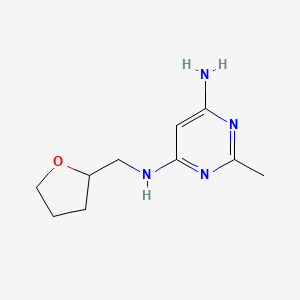
![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[1-(dimethylamino)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13355057.png)
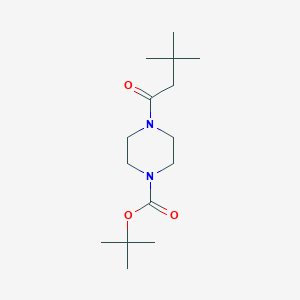
![3-{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline](/img/structure/B13355077.png)
![6-[(2,4-Dichlorophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355082.png)
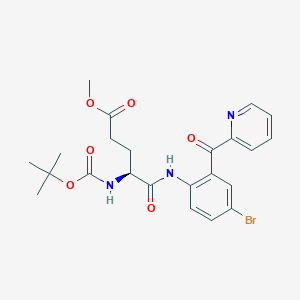
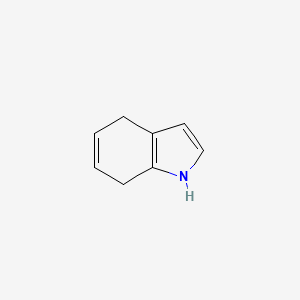
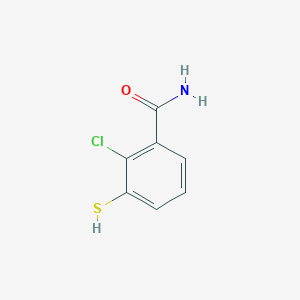
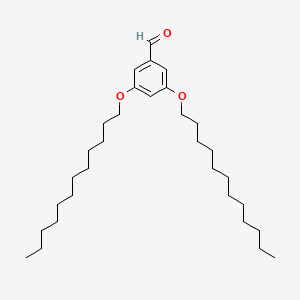
![2,3,6,7,8,9-Hexahydro-5h-[1]benzothieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13355110.png)
![tert-Butyl (3aS,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate](/img/structure/B13355133.png)
![3-(Hydroxyamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B13355138.png)
